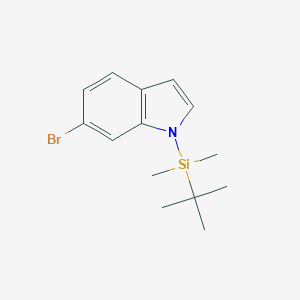

6-Bromo-1-(tert-butyldimethylsilyl)indole

Descripción general

Descripción

6-Bromo-1-(tert-butyldimethylsilyl)indole is a chemical compound with the molecular formula C14H20BrNSi and a molecular weight of 310.30 g/mol . It is an indole derivative where the indole nitrogen is protected by a tert-butyldimethylsilyl group, and the 6-position of the indole ring is substituted with a bromine atom. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-(tert-butyldimethylsilyl)indole typically involves the following steps :

Protection of Indole Nitrogen: Indole is first reacted with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole in a solvent like tetrahydrofuran (THF) to protect the nitrogen atom.

Bromination: The protected indole is then brominated at the 6-position using N-bromosuccinimide (NBS) in THF at low temperatures (around -78°C).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.

Análisis De Reacciones Químicas

Types of Reactions

6-Bromo-1-(tert-butyldimethylsilyl)indole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups via reactions such as Suzuki-Miyaura coupling.

Deprotection: The tert-butyldimethylsilyl group can be removed under acidic conditions or using fluoride ions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Uses palladium catalysts and boron reagents under mild conditions.

Deprotection: Uses acids or fluoride sources like tetra-n-butylammonium fluoride (TBAF) in THF.

Major Products

Substitution Products: Various substituted indoles depending on the reagents used.

Deprotected Indole: Indole without the tert-butyldimethylsilyl group.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of 6-Bromo-1-(tert-butyldimethylsilyl)indole exhibit promising antimicrobial properties. Certain studies have demonstrated efficacy against various bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents.

Synthesis of Bioactive Compounds

The compound serves as a crucial intermediate in the synthesis of bioactive molecules. Notably, it is utilized in palladium-catalyzed cross-coupling reactions to generate diindolylamines, which are important in medicinal chemistry due to their diverse biological activities. The coupling of aminoindoles and bromoindoles has been explored to create stable diindolylamines with improved air stability .

Reactivity and Mechanistic Studies

The reactivity of this compound allows it to participate in various coupling reactions, leading to significant yields of desired products. Mechanistic studies have focused on its interaction with unsymmetrical silyloxyallyl cations, providing insights into regioselectivity during indole addition reactions .

Organic Synthesis

The TBDMS group plays a vital role as a protecting group in organic synthesis, facilitating selective modifications while maintaining the integrity of the indole structure. This characteristic is particularly useful in palladium-catalyzed reactions where protecting groups can prevent unwanted side reactions .

Stability Investigations

A study on diindolylamine stability indicated that introducing a tert-butyl group at the reactive site significantly improved air stability compared to unprotected diindolylamines. This finding underscores the importance of protecting groups like TBDMS in maintaining compound integrity during synthetic processes .

Reaction Optimization Studies

In optimizing reaction conditions for coupling unprotected bromoindoles and aminoindoles, researchers found that using TBDMS-protected bromoindoles resulted in higher yields and selectivity. This demonstrates the practical benefits of utilizing this compound as a synthetic precursor in complex organic transformations .

Mecanismo De Acción

The mechanism of action for 6-Bromo-1-(tert-butyldimethylsilyl)indole primarily involves its role as a synthetic intermediate The tert-butyldimethylsilyl group protects the indole nitrogen during reactions, allowing selective functionalization at other positions

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

6-Bromo-1-(tert-butyldimethylsilyl)indole is unique due to its specific substitution pattern, which allows for selective reactions at the 6-position of the indole ring. This makes it a valuable intermediate in organic synthesis, providing versatility in the construction of complex molecules.

Actividad Biológica

6-Bromo-1-(tert-butyldimethylsilyl)indole (6-Br-TBDMS-indole) is a synthetic derivative of indole, characterized by the presence of a bromine atom at the sixth position and a tert-butyldimethylsilyl (TBDMS) group at the first position. This compound's structure enhances its stability and reactivity, making it valuable in medicinal chemistry and organic synthesis. While direct biological activity data for 6-Br-TBDMS-indole is scarce, its structural relatives have demonstrated significant pharmacological properties, prompting research into its potential applications.

Chemical Structure and Properties

The molecular formula of 6-Br-TBDMS-indole is C₁₄H₂₀BrNSi, with a molecular weight of approximately 310.30 g/mol. The TBDMS group serves as a protective moiety that facilitates selective modifications during synthetic processes. The presence of the bromine atom allows for further substitution reactions, which can lead to the development of novel therapeutic agents.

Biological Activity Overview

Indole derivatives are known for their diverse biological activities, including:

- Anticancer Properties : Many indoles exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Activity : Certain indole compounds have shown effectiveness against bacterial and fungal pathogens.

- Neuroprotective Effects : Some studies suggest that indoles may play a role in neuroprotection and cognitive enhancement.

Table 1: Biological Activities of Related Indole Compounds

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| 6-Bromoindole | Anticancer | 0.5 | |

| 1-(tert-butyldimethylsilyl)indole | Antimicrobial | 10 | |

| 5-Bromo-1H-indole | Neuroprotective | 2.5 |

The biological activity of indole derivatives, including 6-Br-TBDMS-indole, often involves interactions with specific molecular targets:

- Microtubule Disruption : Some indoles bind to the colchicine site on tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis in cancer cells.

- Enzyme Inhibition : Indoles can modulate enzyme activity by acting as competitive inhibitors or allosteric modulators, influencing various metabolic pathways.

Case Studies

Recent studies have examined the synthesis and biological evaluation of related compounds:

- Anticancer Activity : A study reported that derivatives of bromoindoles exhibited significant antiproliferative effects on MCF-7 breast cancer cells, with IC50 values ranging from 0.075 µM to 0.095 µM for closely related structures . These findings suggest that modifications to the indole structure can enhance anticancer potency.

- Synthesis and Reactivity : Research on palladium-catalyzed cross-coupling reactions involving bromoindoles highlighted the utility of TBDMS protection in facilitating selective reactions while maintaining the integrity of the indole framework . This approach underscores the potential for synthesizing complex indole derivatives with tailored biological activities.

Propiedades

IUPAC Name |

(6-bromoindol-1-yl)-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNSi/c1-14(2,3)17(4,5)16-9-8-11-6-7-12(15)10-13(11)16/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLGCNHZTPJVQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)N1C=CC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441210 | |

| Record name | 6-BROMO-1-(TERT-BUTYLDIMETHYLSILYL)INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184637-11-4 | |

| Record name | 6-BROMO-1-(TERT-BUTYLDIMETHYLSILYL)INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.